molecular formula C14H15N5O2 B1292992 3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1119450-69-9

3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B1292992
CAS No.: 1119450-69-9
M. Wt: 285.3 g/mol
InChI Key: PYPCFOKMIHMBQS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 3 and a carboxamide-linked indole moiety at position 3. Its molecular formula is C₁₄H₁₅N₅O₂, with a molecular weight of 285.31 g/mol and a CAS registry number 1119450-69-9 . The compound’s structure combines the electron-rich indole system—a privileged scaffold in medicinal chemistry—with the rigid, bioisosteric 1,2,4-oxadiazole ring, which enhances metabolic stability and binding affinity to biological targets .

Commercial availability data from CymitQuimica indicates that this compound has been discontinued in bulk quantities (1g scale), though smaller batches may still be accessible for research purposes .

Properties

IUPAC Name

3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c15-7-12-18-14(21-19-12)13(20)16-6-5-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,17H,5-7,15H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPCFOKMIHMBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NC(=NO3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

One of the primary methods for synthesizing 1,2,4-oxadiazoles involves the condensation of amidoximes with carboxylic acids or their derivatives (e.g., esters or acyl chlorides).

Procedure :

  • Starting Materials : Amidoxime and carboxylic acid or ester.
  • Catalyst : Often a base like pyridine or TBAF is used to facilitate the reaction.
  • Conditions : The reaction is typically conducted under reflux conditions.

Yield and Efficiency :
This method can yield moderate to high amounts of the desired oxadiazole derivatives but often requires careful purification due to side products.

Cycloaddition Reactions

The 1,3-dipolar cycloaddition of nitrile oxides with nitriles is another effective method for synthesizing oxadiazoles.

Procedure :

  • Starting Materials : Nitrile oxide generated in situ from hydroxylamine and a carbonyl compound.
  • Reagents : Nitriles are used as dipolarophiles.
  • Conditions : The reaction can occur under mild conditions with appropriate catalysts (e.g., platinum(IV) complexes).

Yield and Efficiency :
This method has shown variable yields due to potential side reactions; however, it offers an alternative pathway when other methods are less feasible.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to enhance the synthesis of oxadiazoles significantly.

Procedure :

  • Starting Materials : Similar to traditional methods (amidoximes and carboxylic acids).
  • Conditions : Microwave heating allows for rapid reaction times (often minutes).
  • Solvent Use : Often conducted in solvent-free conditions or with minimal solvents.

Yield and Efficiency :
Microwave-assisted methods typically result in higher yields and faster reaction times compared to conventional heating methods.

Comparative Analysis of Preparation Methods

Method Reaction Time Yield (%) Purification Difficulty Comments
Condensation Reactions Hours Moderate to High Moderate Commonly used; requires purification
Cycloaddition Varies Variable High Side reactions can complicate yields
Microwave-Assisted Synthesis Minutes High Low Efficient and environmentally friendly

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide have shown promise in anticancer studies. The indole moiety is known for its role in various biological activities, including anti-cancer properties.

A study highlighted the synthesis of oxadiazole derivatives and their evaluation against cancer cell lines. The results showed that modifications to the oxadiazole ring can enhance cytotoxicity against specific cancer types, suggesting that the compound may be a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing oxadiazole and indole rings have been reported to exhibit antibacterial and antifungal properties. A comparative study of various derivatives demonstrated that certain substitutions on the oxadiazole ring significantly improved activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways. A recent review discussed how derivatives of this compound could serve as selective PDE inhibitors, potentially leading to therapeutic applications in treating conditions like asthma and cardiovascular diseases .

Safety Profile Assessment

In light of regulatory changes regarding animal testing for chemical safety assessments, innovative methodologies are being developed to evaluate the toxicity of compounds like this compound. The TOXIN knowledge graph is one such tool that integrates historical data with new methodologies to predict toxicity without animal testing .

This approach allows researchers to assess the compound's safety profile effectively and identify potential liver toxicity parameters through in vitro studies.

  • Anticancer Efficacy : A study synthesized various oxadiazole derivatives and tested them against multiple cancer cell lines, revealing enhanced activity with specific modifications .
  • Antimicrobial Activity : Research demonstrated that certain derivatives exhibited significant antibacterial effects, indicating the potential for developing new antimicrobial agents .
  • Enzyme Inhibition Mechanism : A detailed analysis of the inhibition mechanism of phosphodiesterases by oxadiazole derivatives provided insights into their therapeutic potential for treating respiratory diseases .

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole

  • Structure: Replaces the aminomethyl-carboxamide side chain with a 3,4-dichlorophenyl group and positions the indole at C5 of the oxadiazole ring.
  • Synthesis : Synthesized via condensation of amidoxime 2 with carboxylic acid ester 3 in a superbasic NaOH/DMSO medium .

3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride

  • Structure : Features a methyl-substituted carboxamide group instead of the indole-ethyl side chain.
  • Properties : The hydrochloride salt improves aqueous solubility (95% purity reported), making it more suitable for in vitro assays .
  • Application: Likely serves as a simplified analog for structure-activity relationship (SAR) studies on aminomethyl-oxadiazole derivatives .

N-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride

  • Structure: Substitutes the indole-ethyl group with a benzodioxole-methyl moiety and introduces a methylaminoethyl chain.
  • Hazard Class : Classified as an irritant (Hazard Class: IRRITANT) due to its hydrochloride salt form .
  • Pharmacological Potential: Benzodioxole groups are associated with serotonin receptor modulation, suggesting divergent target profiles compared to indole-containing analogs .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference ID
This compound Indol-3-yl ethyl, aminomethyl 285.31 Discontinued commercial availability
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 3,4-Dichlorophenyl, indol-5-yl 344.20 Enhanced lipophilicity, superbasic synthesis
3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride Methyl-carboxamide, hydrochloride salt 207.65 High solubility (95% purity)
N-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride Benzodioxole-methyl, methylaminoethyl 340.76 Irritant hazard, serotonin receptor modulation potential

Biological Activity

3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in cancer treatment. This article aims to explore the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the chemical formula C14H15N5O2C_{14}H_{15}N_{5}O_{2} and is characterized by the presence of an oxadiazole ring, which is known for its pharmacological significance. The structure of the compound can be represented as follows:

Structure 3 aminomethyl N 2 1H indol 3 yl ethyl 1 2 4 oxadiazole 5 carboxamide\text{Structure }\text{3 aminomethyl N 2 1H indol 3 yl ethyl 1 2 4 oxadiazole 5 carboxamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies show that it exhibits potent activity against human leukemia cell lines (CEM-13 and U-937), with IC50 values in the sub-micromolar range .
  • Flow cytometry assays indicate that the compound induces apoptosis in cancer cells in a dose-dependent manner .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and thymidylate synthase .
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death .
  • Interference with Cell Cycle Regulation : The compound may disrupt normal cell cycle progression in cancer cells .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various oxadiazole derivatives, including our compound, against a panel of 11 different cancer cell lines. The results indicated that this compound exhibited a mean IC50 value of 9.4 µM, making it one of the most potent compounds tested .

Study 2: Mechanistic Insights

Another research effort focused on understanding the molecular mechanisms by which oxadiazole derivatives exert their anticancer effects. The findings revealed that these compounds can selectively target cancer-related proteins and enzymes, enhancing their therapeutic efficacy against malignant cells .

Summary Table of Biological Activity

Biological Activity Details
Target Cell Lines CEM-13, U-937 (leukemia), MCF-7 (breast cancer)
IC50 Values Sub-micromolar range (specific values vary by study)
Mechanisms of Action Inhibition of HDACs, apoptosis induction
Research Findings Significant cytotoxicity; potential for further development

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide?

  • Methodology :

  • Step 1 : Construct the 1,2,4-oxadiazole core via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., ethyl chlorooxalate) under reflux in aprotic solvents like DMF .
  • Step 2 : Introduce the aminomethyl group at position 3 of the oxadiazole through nucleophilic substitution using Boc-protected aminomethyl reagents, followed by deprotection .
  • Step 3 : Couple the oxadiazole intermediate with the indole-containing side chain (e.g., 2-(1H-indol-3-yl)ethylamine) via carbodiimide-mediated amidation (EDC/HOBt) in dichloromethane .
  • Critical Parameters : Monitor reaction progress using TLC (Rf values) and purify intermediates via column chromatography (silica gel, gradient elution) .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks for the oxadiazole ring (δ 8.5–9.0 ppm for C5-H, δ 165–170 ppm for carbonyl carbons) and indole NH (δ 10–12 ppm) .
  • HRMS : Validate molecular ion [M+H]+ with <2 ppm error; e.g., expected m/z for C₁₅H₁₆N₆O₂: 336.1304 .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹) .
    • Data Cross-Validation : Compare experimental spectra with computational predictions (DFT-based NMR simulations) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the oxadiazole core and indole-containing side chain?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM, chloroform) for amidation efficiency .
  • Catalyst Selection : Compare EDC/HOBt with newer reagents like COMU or PyBOP for reduced racemization .
  • Temperature Control : Perform reactions at 0–4°C to minimize side reactions (e.g., indole alkylation) .
    • Analytical Tools : Use LC-MS to quantify unreacted starting materials and optimize stoichiometry (1:1.2 molar ratio of oxadiazole:amine recommended) .

Q. What strategies exist for resolving contradictions in spectral data during structural elucidation?

  • Case Study : Conflicting 1H NMR signals for aminomethyl protons (δ 3.5–4.0 ppm) due to Boc-deprotection byproducts.

  • Solution 1 : Perform 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons and confirm connectivity .
  • Solution 2 : Use preparative HPLC to isolate pure fractions and reacquire spectra .
    • Advanced Validation : Employ X-ray crystallography (if crystalline) or dynamic NMR to study conformational exchange .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Workflow :

  • Step 1 : Perform docking studies with target proteins (e.g., kinases or GPCRs) using AutoDock Vina to identify key binding interactions (e.g., oxadiazole-indole π-π stacking) .
  • Step 2 : Optimize substituents via QSAR analysis; e.g., electron-withdrawing groups on the oxadiazole improve metabolic stability .
  • Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

  • Key Issues :

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Side Reactions : Mitigate indole oxidation by using inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
    • Process Optimization : Implement flow chemistry for oxadiazole formation to improve yield and reproducibility .

Methodological Considerations

Q. How to evaluate the compound’s stability under physiological conditions?

  • Protocol :

  • Simulated Gastric Fluid (pH 2.0) : Incubate at 37°C for 24h; monitor degradation via HPLC .
  • Plasma Stability : Use rat/human plasma to assess esterase-mediated hydrolysis of the carboxamide .
    • Data Interpretation : Compare half-life (t₁/₂) with lead compounds; <10% degradation in 6h is ideal for in vivo studies .

Q. What in vitro assays are suitable for initial biological screening?

  • Assay Panel :

  • Cytotoxicity : MTT assay against HEK-293 (normal) vs. HeLa (cancer) cells .
  • Target Engagement : Fluorescence polarization assays for kinase inhibition (e.g., EGFR, BRAF) .
    • Positive Controls : Include staurosporine (apoptosis inducer) and imatinib (kinase inhibitor) .

Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Root Causes :

  • Purity Variance : Ensure >95% purity (HPLC) to exclude confounding effects from synthetic byproducts .
  • Assay Conditions : Standardize cell lines, serum concentrations, and incubation times .
    • Meta-Analysis : Use systematic review tools (e.g., PRISMA guidelines) to aggregate data and identify trends .

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